![molecular formula C19H17N3O3 B2968850 6-(4-oxo-3,4-dihydro-1-phthalazinyl)-4-propyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 685109-15-3](/img/structure/B2968850.png)
6-(4-oxo-3,4-dihydro-1-phthalazinyl)-4-propyl-2H-1,4-benzoxazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-oxo-3,4-dihydro-1-phthalazinyl)-4-propyl-2H-1,4-benzoxazin-3(4H)-one, also known as PDP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Wissenschaftliche Forschungsanwendungen
High-Affinity γ-Aminobutyric Acid-A Benzodiazepine Receptor Ligands
Studies have identified compounds related to the phthalazine and benzoxazinone structures as ligands with selective binding to the γ-aminobutyric acid-A (GABA-A) receptor subtypes. These compounds demonstrate selectivity for α2, α3, and α5 subtypes over α1, indicating potential for research in neuropharmacology and the development of selective anxiolytic or sedative agents without the common side effects associated with non-selective benzodiazepine receptor agonists (Carling et al., 2004).
Antibacterial Activity of Heterocycles Incorporating Phthalazine
The synthesis of new heterocycles incorporating the phthalazine moiety has been explored, revealing compounds with significant antibacterial activity. These findings highlight the potential of phthalazine derivatives in the development of new antimicrobial agents, offering a foundation for further research in combating resistant bacterial strains (Khalil et al., 2009).
Development of Novel Progesterone Receptor Antagonists
Compounds featuring a benzoxazinone structure have been synthesized and tested as progesterone receptor (PR) antagonists. These compounds were found to be potent and selective for the PR, displaying good oral activity in in vivo models. This research opens avenues for the development of nonsteroidal PR antagonists with potential applications in reproductive health and cancer therapy (Zhang et al., 2002).
Synthesis and Applications in Material Science
The synthesis of novel benzoxazine monomers containing allyl groups and their polymerization into high-performance thermosets have been reported. These materials exhibit excellent thermomechanical properties, including high glass transition temperatures, indicating their potential for use in advanced composite materials and coatings (Agag & Takeichi, 2003).
Anticancer Activity
Research into modified polyvinyl alcohol containing amino acid moieties derived from phthalimide compounds, including structures related to benzoxazin-4-one, has shown promising anticancer activity. These studies contribute to the development of novel anticancer agents, highlighting the diverse therapeutic potential of phthalazine and benzoxazine derivatives (Samir et al., 2018).
Eigenschaften
IUPAC Name |
6-(4-oxo-3H-phthalazin-1-yl)-4-propyl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-2-9-22-15-10-12(7-8-16(15)25-11-17(22)23)18-13-5-3-4-6-14(13)19(24)21-20-18/h3-8,10H,2,9,11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIADBZUEMHFNRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)COC2=C1C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-oxo-3,4-dihydro-1-phthalazinyl)-4-propyl-2H-1,4-benzoxazin-3(4H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.